5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles, specifically characterized by a bromophenyl substituent at the 5-position and a thione group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry and material sciences due to its unique structural properties and biological activities. It is classified under the International Union of Pure and Applied Chemistry system with the CAS number 1021953-80-9 and has a molecular formula of C₈H₅BrN₂S₂ .
The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione can be accomplished through various methods. A common approach involves the reaction of thiosemicarbazide with appropriate carbonyl compounds in the presence of acidic or basic catalysts to form the thiadiazole ring. The bromophenyl group can be introduced via electrophilic aromatic substitution or by using brominated precursors in the initial stages of synthesis.
The molecular structure of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione features a five-membered ring containing three nitrogen atoms and two sulfur atoms. The presence of the bromophenyl group enhances its electronic properties.
The structure can be visualized using computational chemistry software or through crystallographic data when available.
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione often involves interactions at the molecular level with biological targets:
Research indicates that derivatives of thiadiazoles exhibit significant biological activities, which may be attributed to their ability to modulate enzyme activity or alter cellular signaling pathways .
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione possesses distinct physical and chemical properties:
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific applications:
The 1,3,4-thiadiazole ring system—a five-membered heterocycle featuring two nitrogen atoms and one sulfur atom—represents a cornerstone scaffold in modern medicinal chemistry. Its exceptional versatility stems from distinct physicochemical properties: mesoionic character enables charge delocalization across the ring, creating discrete regions of positive and negative charge that facilitate transmembrane passage and target binding [5]. This scaffold functions as both a hydrogen-bonding domain and a two-electron donor system, enhancing interactions with biological targets [8]. Critically, 1,3,4-thiadiazole serves as a bioisostere for pyrimidine and oxadiazole rings, allowing pharmacokinetic optimization while retaining biological activity [5] [7]. Its sulfur atom contributes to lipophilicity, favorably influencing absorption and distribution profiles compared to oxygen-containing analogs.
The pharmacological footprint of 1,3,4-thiadiazoles is extensive, encompassing antibacterial, anticancer, antifungal, anti-inflammatory, antiviral, and antiparasitic activities [3] [7]. Marketed drugs incorporating this scaffold include acetazolamide and methazolamide (carbonic anhydrase inhibitors for glaucoma and diuresis), cefazolin (first-generation cephalosporin antibiotic), the β-blocker timolol, and the antiparasitic agent megazol [5] [7]. Over 85% of FDA-approved drugs contain heterocyclic moieties, with thiadiazoles occupying a privileged niche due to their balanced potency and synthetic tractability [1]. Recent innovations exploit the scaffold’s capacity for structural diversification, generating hybrid molecules targeting resistant pathogens and multifactorial diseases.
Table 1: Selected FDA-Approved Drugs Containing the 1,3,4-Thiadiazole Scaffold
Drug Name | Therapeutic Category | Primary Biological Target | Year Introduced |
---|---|---|---|
Acetazolamide | Diuretic, Glaucoma treatment | Carbonic anhydrase | 1953 |
Methazolamide | Glaucoma treatment | Carbonic anhydrase | 1959 |
Cefazolin | Antibiotic (1st gen cephalosporin) | Penicillin-binding proteins | 1971 |
Timolol | β-blocker (Hypertension, Glaucoma) | β-adrenergic receptors | 1978 |
Megazol | Antiparasitic (Trypanosomiasis) | DNA synthesis/topoisomerase | 1983 (Limited use) |
Introduction of aryl substituents at the 5-position of the 1,3,4-thiadiazole ring profoundly modulates bioactivity, with the 4-bromophenyl group emerging as a strategically significant moiety. Bromine, a heavy halogen, exerts combined steric, electronic, and hydrophobic effects. Its high electron-withdrawing capacity (Hammett constant σₚ = +0.23) polarizes the thiadiazole ring, enhancing electrophilic character at key reaction sites [6] [8]. This polarization facilitates nucleophilic attack at C-2 or C-5, crucial for covalent or coordinative interactions with biological targets such as enzymes or receptors. The bromine atom’s steric bulk—larger than chlorine yet smaller than iodine—creates optimal steric occlusion, potentially shielding the thione/thiol moiety from metabolic degradation while enabling specific van der Waals contacts in hydrophobic binding pockets [6].
In the specific context of 5-(4-bromophenyl)-1,3,4-thiadiazole-2(3H)-thione, the bromophenyl-thiadiazole-thione architecture enables multifaceted target engagement. The thione group (-C=S) exhibits tautomerism to the thiol form (-SH), serving as a potent metal-chelating ligand capable of inhibiting metalloenzymes like tyrosinase or carbonic anhydrase [8]. Molecular modeling indicates the planar 4-bromophenyl group facilitates π-π stacking interactions with aromatic residues in enzyme active sites (e.g., Phe197/Phe264 in tyrosinase), while the bromine atom occupies a hydrophobic subpocket [8]. Antimicrobial studies of analogs demonstrate that the 4-bromophenyl substitution enhances penetration through bacterial membranes, with reported MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli—potency attributed to thione-mediated disruption of metalloenzyme function or membrane integrity [6].
Table 2: Impact of Para-Substituents on Thiadiazole-Thione Bioactivity
Substituent (R) | Electron Effect | Tyrosinase Inhibition (IC₅₀/Ki) | Antibacterial MIC (S. aureus) | Key Interactions |
---|---|---|---|---|
4-H (Phenyl) | Neutral | ~5.2 µM (Ki) [8] | >32 µg/mL [6] | Base activity; limited π-stacking |
4-F | Strong -I | 0.76 µM (IC₅₀) [8] | 8-16 µg/mL [6] | Enhanced electrophilicity; H-bonding |
4-Br | Moderate -I | 0.19 µM (Ki) [8] | 8 µg/mL [6] | Optimal hydrophobic fit; π-stacking |
4-OH | Strong -M | 1.71 µM (IC₅₀) [8] | 16 µg/mL [6] | H-bond donation; increased solubility |
4-NO₂ | Strong -I, -M | 2.90 µM (Ki) [8] | >32 µg/mL [6] | Excessive electrophilicity; toxicity |
The medicinal exploration of 1,3,4-thiadiazoles progressed through distinct eras. The foundational period (1950s–1960s) yielded the first therapeutically successful derivatives: acetazolamide (launched 1953) and methazolamide (1959), both unsubstituted thiadiazole sulfonamides acting as carbonic anhydrase inhibitors [5] [7]. These discoveries validated the scaffold’s capacity for enzyme inhibition and spurred structural diversification. The 1970s witnessed the integration of thiadiazoles into broader pharmacophores, exemplified by the cephalosporin antibiotic cefazolin (1971), where the thiadiazolyl group enhanced β-lactam stability and bacterial membrane penetration [5].
The 1980s–1990s marked the advent of rationally designed thiadiazole hybrids targeting diverse pathways. Megazol (1980s), a 5-nitrothiadiazole derivative, exhibited potent trypanocidal activity via DNA interaction, though toxicity concerns limited its use [7]. Concurrently, timolol’s success demonstrated thiadiazole compatibility with receptor targets (β-adrenergic receptors). The 2000s emphasized molecular hybridization, fusing thiadiazoles with quinoline, piperazine, or triazole units to combat drug resistance [1] [3]. For instance, Chaudhary et al. synthesized quinoline-thiadiazole-piperazine conjugates exhibiting dual antimicrobial and insecticidal activities [1].
Current research (2015–present) focuses on target-specific optimization and mechanistic elucidation. Derivatives like 5-(4-bromophenyl)-1,3,4-thiadiazole-2(3H)-thione exemplify modern design principles: incorporation of halogenated aryl groups for enhanced target affinity and pharmacokinetics, strategic placement of thione groups for metal chelation, and utilization of the scaffold’s planar geometry for intercalation or enzyme active-site binding [6] [8]. Synthetic methodologies have evolved from classical cyclization (e.g., hydrazide-thionation with Lawesson’s reagent) to microwave-assisted and green chemistry approaches, improving yields of complex hybrids like thiazolyl-thiadiazoles or indolinone-thiadiazoles [8]. This evolution underscores the scaffold’s enduring relevance in addressing emerging therapeutic challenges.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: